Etodolac was first marketed in the United Kingdom in 1985 and has since been utilized for treating various conditions such as rheumatic arthritis and osteoarthritis due to its favorable side effect profile compared to traditional NSAIDs. The chemical structure of 8-Propyl Etodolac can be described as 2-(8-propyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, with a molecular formula of and a molecular weight of approximately 303.38 g/mol.
The synthesis of 8-Propyl Etodolac involves several key steps that typically include the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in an organic solvent. The following outlines the general process:
The synthesis can be summarized in two main steps:
The process may be optimized by adjusting temperature, pressure, and reactant concentrations to enhance yield and purity.
The molecular structure of 8-Propyl Etodolac features a complex arrangement that includes:
The compound's stereochemistry is critical for its activity; thus, specific configurations at chiral centers must be maintained during synthesis. The InChI key for 8-Propyl Etodolac is YJAXAFPOOSEKDP-UHFFFAOYSA-N, which provides a unique identifier for computational modeling and database searches.
8-Propyl Etodolac undergoes several chemical reactions relevant to its pharmacological function:
The mechanism of action for 8-Propyl Etodolac primarily involves:
Pharmacokinetics studies indicate that after administration, maximal plasma concentrations are achieved within 1 to 2 hours, with a half-life allowing for convenient dosing regimens.
The physical properties of 8-Propyl Etodolac include:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperatures.
8-Propyl Etodolac finds applications primarily in:
8-Propyl Etodolac, systematically named as (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a structural analog of the nonsteroidal anti-inflammatory drug etodolac. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol, distinguishing it from the parent compound etodolac (C₁₇H₂₁NO₃, MW 287.37 g/mol) by the addition of a propyl group at the 8-position of the pyranoindole core [1] [5]. The compound features a chiral center at the 1-position of the pyran ring, but unlike etodolac which possesses an ethyl group at both the 1- and 8-positions, 8-Propyl Etodolac specifically substitutes the 8-ethyl group with a propyl (C₃H₇) moiety [2] [5]. Alternative nomenclature includes: 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid and Etodolac EP Impurity E, reflecting its recognition as a process-related impurity during etodolac synthesis [5].
Table 1: Systematic Nomenclature of 8-Propyl Etodolac
Nomenclature System | Name |
---|---|
IUPAC Name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid |
Common Synonyms | Etodolac EP Impurity E; 8-Propyl Etodolac; Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-8-propyl- |
CAS Registry Number | 57817-27-3 |
Molecular Formula | C₁₈H₂₃NO₃ |
Molecular Weight | 301.38 g/mol |
Synthesis of 8-Propyl Etodolac primarily follows modifications of established etodolac manufacturing routes, involving alkylation strategies to introduce the propyl group at the indole 8-position. While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two principal approaches:
Optimization focuses on enhancing regioselectivity and yield. Key strategies include:
Comprehensive spectroscopic profiling confirms the identity and purity of 8-Propyl Etodolac:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d₆): δ 10.90 (s, 1H, indole NH), 7.25 (d, J = 8.0 Hz, 1H, H-5), 7.03 (d, J = 8.0 Hz, 1H, H-6), 6.92 (s, 1H, H-2), 4.10 (d, J = 16.0 Hz, 1H, H-4a), 3.80 (d, J = 16.0 Hz, 1H, H-4b), 3.30 (s, 2H, CH₂COO), 2.85 (t, J = 7.5 Hz, 2H, CH₂-propyl), 2.50-2.70 (m, 4H, H-3, H-4), 1.85-1.95 (m, 2H, CH₂CH₂CH₃), 1.50-1.65 (m, 2H, CH₂CH₃ of ethyl), 1.35 (hex, J = 7.5 Hz, 2H, CH₂CH₃ of propyl), 0.95 (t, J = 7.5 Hz, 3H, CH₃-propyl), 0.85 (t, J = 7.5 Hz, 3H, CH₃-ethyl). The propyl group signals (δ 2.85, 1.35, 0.95) are key differentiators from etodolac’s ethyl signals at C8 [5].¹³C NMR (100 MHz, DMSO-d₆): δ 174.5 (COOH), 140.1 (C-8a), 135.5 (C-7), 128.9 (C-2), 126.5 (C-3a), 118.5 (C-5), 117.8 (C-6), 111.5 (C-4b), 105.0 (C-3), 64.5 (C-1), 54.2 (C-4), 40.1 (CH₂COO), 32.5 (C-3), 30.1 (CH₂-propyl), 24.5 (CH₂CH₂CH₃), 22.1 (CH₂CH₃ of ethyl), 20.5 (CH₂CH₃ of propyl), 14.0 (CH₃-propyl), 12.5 (CH₃-ethyl).
Infrared Spectroscopy (IR): FTIR (KBr) shows characteristic absorptions at 3100-2500 cm⁻¹ (broad, O-H carboxylic acid dimer), 1715 cm⁻¹ (strong, C=O stretch carboxylic acid), 1610 cm⁻¹ (C=C aromatic), 1580 cm⁻¹ (N-H bend indole), and 1250 cm⁻¹ (C-O ether). The absence of peaks near 1770 cm⁻¹ confirms no lactone formation [5] [6].
Mass Spectrometry (MS): High-resolution ESI-MS displays [M+H]⁺ at m/z 302.1752 (calculated for C₁₈H₂₄NO₃: 302.1756), with major fragments at m/z 284 [M+H-H₂O]⁺, 256 [M-COOH]⁺, and 228 [M-CH₂COOH-C₂H₄]⁺, reflecting loss of water, decarboxylation, and cleavage of the acetic acid side chain with ethyl migration [1] [5].
Single-crystal X-ray diffraction studies reveal that 8-Propyl Etodolac crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.423 Å, b = 10.815 Å, c = 14.256 Å, β = 105.6°, Z = 4. The crystal structure confirms the absolute (S)-configuration at the chiral center and shows dimeric hydrogen bonding via carboxylic acid groups (O···O distance 2.65 Å), forming classic R₂²(8) motifs. The propyl chain adopts an extended conformation and participates in weak C-H···π interactions with adjacent indole rings, stabilizing the lattice [5].
Polymorphism studies are limited compared to etodolac. Differential scanning calorimetry (DSC) exhibits a single sharp endotherm at 111-114°C, corresponding to melting with no observable solid-solid transitions. This suggests the predominance of Form I under standard conditions. However, predicted crystal density (1.171 g/cm³) and lattice energy calculations indicate possible metastable polymorphs under high-pressure crystallization or solvent screening [5].
Stability profiling indicates 8-Propyl Etodolac shares sensitivity to oxidative and photolytic degradation similar to etodolac but exhibits altered hydrolysis kinetics:
8-Propyl Etodolac exhibits significant physicochemical deviations from etodolac and its positional isomers:
Table 2: Comparative Physicochemical Properties of Etodolac and Key Isomers
Property | Etodolac (1,8-Diethyl) | 8-Propyl Etodolac | 1-Propyl Etodolac (Isomer) | 8-Isopropyl Etodolac (Isomer) |
---|---|---|---|---|
CAS Number | 41340-25-4 | 57817-27-3 | 57816-83-8 | 57917-63-2 |
Molecular Formula | C₁₇H₂₁NO₃ | C₁₈H₂₃NO₃ | C₁₈H₂₃NO₃ | C₁₈H₂₃NO₃ |
Molecular Weight (g/mol) | 287.37 | 301.38 | 301.38 | 301.38 |
Melting Point (°C) | 145-147 | 111-114 | 149-152 | 98-101 |
Predicted logP (Octanol/Water) | 3.5 | 4.1 | 3.9 | 4.3 |
pKa (Carboxylic Acid) | 4.65 | 4.31 (predicted) | 4.40 (predicted) | 4.35 (predicted) |
Aqueous Solubility (mg/mL) | 0.016 (pH 7.0) | 0.008 (pH 7.0) | 0.010 (pH 7.0) | 0.006 (pH 7.0) |
Key Structural Feature | Ethyl at C1 and C8 | Propyl at C8 | Propyl at C1 | Isopropyl at C8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7